molecular formula C12H9F3N2O2 B2463323 2,2,2-trifluoroethyl N-(quinolin-2-yl)carbamate CAS No. 2089277-22-3

2,2,2-trifluoroethyl N-(quinolin-2-yl)carbamate

Cat. No.: B2463323
CAS No.: 2089277-22-3
M. Wt: 270.211
InChI Key: LCBYJGVQCWIOCN-UHFFFAOYSA-N
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Description

2,2,2-trifluoroethyl N-(quinolin-2-yl)carbamate is a chemical compound with the molecular formula C12H9F3N2O2 and a molecular weight of 270.21 g/mol It is known for its unique structure, which includes a trifluoroethyl group and a quinolinylcarbamate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-trifluoroethyl N-(quinolin-2-yl)carbamate typically involves the reaction of quinoline-2-amine with 2,2,2-trifluoroethyl chloroformate. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include a solvent like dichloromethane and a temperature range of 0°C to room temperature .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

2,2,2-trifluoroethyl N-(quinolin-2-yl)carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various quinolin-2-yl carbamate derivatives, amine derivatives, and substituted carbamates, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2,2,2-trifluoroethyl N-(quinolin-2-yl)carbamate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,2,2-trifluoroethyl N-(quinolin-2-yl)carbamate involves its interaction with specific molecular targets. The trifluoroethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes and proteins. The quinolinylcarbamate moiety can form hydrogen bonds and other interactions with biological targets, influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2,2-trifluoroethyl N-(quinolin-2-yl)carbamate is unique due to its specific substitution pattern, which can influence its reactivity and interactions with other molecules. The presence of the trifluoroethyl group also imparts distinct chemical properties, such as increased stability and lipophilicity, compared to similar compounds .

Properties

IUPAC Name

2,2,2-trifluoroethyl N-quinolin-2-ylcarbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9F3N2O2/c13-12(14,15)7-19-11(18)17-10-6-5-8-3-1-2-4-9(8)16-10/h1-6H,7H2,(H,16,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCBYJGVQCWIOCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=N2)NC(=O)OCC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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